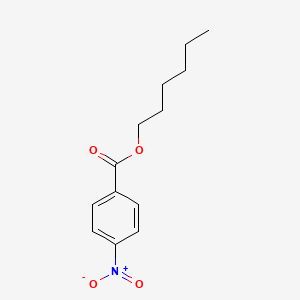

Hexyl 4-nitrobenzoate

Description

Hexyl 4-nitrobenzoate (C₁₃H₁₇NO₄, molecular weight 265.28 g/mol) is an ester derivative of 4-nitrobenzoic acid, where the hexyl group is esterified to the carboxylic acid moiety. This compound belongs to the class of aromatic nitro esters, characterized by the presence of a nitro (-NO₂) group at the para position of the benzene ring. Nitro-substituted aromatic esters are often studied for their roles in organic synthesis, pharmaceuticals, and specialty materials due to their electron-withdrawing nitro group, which influences reactivity and stability .

Properties

CAS No. |

6268-24-2 |

|---|---|

Molecular Formula |

C13H17NO4 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

hexyl 4-nitrobenzoate |

InChI |

InChI=1S/C13H17NO4/c1-2-3-4-5-10-18-13(15)11-6-8-12(9-7-11)14(16)17/h6-9H,2-5,10H2,1H3 |

InChI Key |

OFWOUNKHYXUEPI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl 4-nitrobenzoate can be synthesized through the esterification of 4-nitrobenzoic acid with hexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Hexyl 4-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 4-nitrobenzoic acid and hexanol.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or alcohols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Reduction: Hexyl 4-aminobenzoate.

Substitution: Various substituted benzoates.

Hydrolysis: 4-nitrobenzoic acid and hexanol.

Scientific Research Applications

Hexyl 4-nitrobenzoate is a chemical compound with several applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique properties, stemming from its longer alkyl chain, make it suitable for specific applications where other esters may not be as effective.

Scientific Research Applications

Chemistry

this compound serves as an intermediate in organic synthesis, facilitating the preparation of more complex molecules.

Biology

This compound is studied for its potential biological activities, including antimicrobial properties.

Medicine

this compound is investigated for potential use in drug delivery systems due to its ability to form stable esters.

Industry

It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Preparation Methods

This compound can be synthesized through the esterification of 4-nitrobenzoic acid with hexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization. In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Major Products:

- Reduction: Hexyl 4-aminobenzoate

- Substitution: Various substituted benzoates

- Hydrolysis: 4-nitrobenzoic acid and hexanol

Mechanism of Action

The mechanism of action of hexyl 4-nitrobenzoate primarily involves its interaction with biological membranes and enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group allows for the compound’s incorporation into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The table below compares hexyl 4-nitrobenzoate with similar esters and amines, highlighting key structural differences and functional groups:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Substituent Position |

|---|---|---|---|---|

| This compound | C₁₃H₁₇NO₄ | 265.28 | Ester, nitro (-NO₂) | Para |

| Hexyl benzoate | C₁₃H₁₈O₂ | 206.28 | Ester | None (parent benzoate) |

| Benzyl benzoate | C₁₄H₁₂O₂ | 212.24 | Ester, benzyl | Meta/para (varies) |

| Hexyl 4-aminobenzoate | C₁₃H₁₉NO₂ | 221.30 | Ester, amino (-NH₂) | Para |

| 4-N-Hexylbenzylamine | C₁₃H₂₁N | 191.31 | Amine (-NH₂), hexyl | Para |

Key Observations :

- In contrast, hexyl 4-aminobenzoate contains an electron-donating amino group, which may enhance solubility in polar solvents compared to its nitro counterpart .

Physicochemical Properties

Melting Points and Volatility

- Hexyl 4-aminobenzoate: Melting point = 334 K (~61°C), as reported by NIST .

- Hexyl benzoate: No explicit melting point data is available, but its volatility is inferred to be higher than nitro/amino derivatives due to the absence of polar substituents.

- This compound : Expected to have a higher melting point than hexyl benzoate due to nitro-group-induced intermolecular interactions (e.g., dipole-dipole forces).

Reactivity and Stability

- Nitro group : Enhances electrophilic substitution resistance but may increase susceptibility to reduction reactions (e.g., catalytic hydrogenation to form amines).

- Amino group (hexyl 4-aminobenzoate): More reactive in nucleophilic reactions compared to nitro derivatives.

Biological Activity

Hexyl 4-nitrobenzoate is a nitrobenzoate compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is an ester derived from 4-nitrobenzoic acid and hexanol. Its chemical structure can be represented as follows:

This compound features a nitro group (-NO₂) attached to the benzene ring, which is known to enhance biological activity in various compounds.

Anticancer Activity

Nitrobenzoate derivatives, including this compound, have been studied for their anticancer properties . Research indicates that nitrobenzoate compounds can inhibit tumor growth by interfering with cellular processes such as angiogenesis and cell proliferation. For instance, a study on nitrobenzoate-derived compounds highlighted their ability to suppress metastatic activity and inhibit tubulin polymerization in cancer cells, suggesting a potential role in cancer therapy .

Anti-inflammatory Effects

Nitro compounds are known for their anti-inflammatory properties. This compound may exhibit similar effects due to the presence of the nitro group, which can modulate inflammatory pathways. A related study demonstrated that nitrobenzamide derivatives could inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), indicating a multi-target mechanism that could be relevant for this compound .

Antimicrobial Activity

The antimicrobial potential of nitrobenzoates has also been documented. Nitrobenzoate derivatives have shown activity against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial membranes or inhibiting essential enzymatic functions within the pathogens .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Nitro groups in benzoates can interact with enzymes, leading to inhibition of critical metabolic pathways in cancer cells and pathogens.

- Disruption of Cell Signaling : Some studies suggest that nitro compounds can interfere with signaling pathways involved in cell proliferation and survival, contributing to their anticancer effects .

- Modulation of Immune Responses : By affecting inflammatory mediators, this compound could potentially enhance immune responses against tumors or infections.

Study on Anticancer Efficacy

A notable study investigated the effects of various nitrobenzoate derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range. This compound was among the tested compounds, showing promising results in inhibiting cell viability .

In Vivo Evaluation

In vivo studies using animal models have demonstrated that nitrobenzoates can effectively reduce tumor size and inhibit metastasis. For example, treatment with a related nitro compound led to a marked decrease in tumor volume in mice models when administered at specific dosages .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.